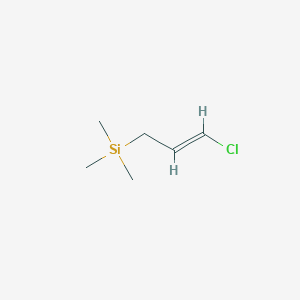![molecular formula C6H14O3 B092619 ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- CAS No. 15476-85-4](/img/structure/B92619.png)
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- is an organic compound with the molecular formula C₆H₁₄O₃ and a molecular weight of 134.1736 g/mol . This compound is characterized by the presence of a tert-butylperoxy group attached to an ethanol backbone, making it a unique member of the hydroxyperoxides family .
Vorbereitungsmethoden
The synthesis of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- typically involves the reaction of tert-butyl hydroperoxide with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically yield alcohols or ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- involves its ability to generate free radicals through the cleavage of the O-O bond in the tert-butylperoxy group . These free radicals can then participate in various chemical reactions, including oxidation and polymerization . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- can be compared with other hydroxyperoxides, such as:
Hydrogen peroxide (H₂O₂): A simple peroxide with strong oxidizing properties.
tert-Butyl hydroperoxide (TBHP): Similar to ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-, but lacks the ethanol backbone.
Cumene hydroperoxide: Another hydroxyperoxide used in organic synthesis and industrial applications.
The uniqueness of ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]- lies in its specific structure, which combines the properties of both ethanol and tert-butylperoxy groups, making it versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
15476-85-4 |
|---|---|
Molekularformel |
C6H14O3 |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
Kanonische SMILES |
CC(C)(C)OOCCO |
| 15476-85-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















